Hdac6-IN-27 -

Hdac6-IN-27

Catalog Number: EVT-15272838
CAS Number:
Molecular Formula: C15H15N3O4
Molecular Weight: 301.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Hdac6-IN-27 involves several sophisticated chemical reactions. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of Intermediates: Initial reactions often involve the formation of intermediates through acylation or esterification reactions.
  2. Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling are employed to construct key carbon-carbon bonds.
  3. Reduction Reactions: Nitro groups in intermediates are reduced to amino groups using zinc powder in acidic conditions.
  4. Amide Bond Formation: The final steps usually involve forming amide bonds with various amino acids or derivatives, utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction .

This synthetic pathway emphasizes the complexity and precision required to create effective HDAC6 inhibitors.

Molecular Structure Analysis

The molecular structure of Hdac6-IN-27 is characterized by its binding affinity to the zinc ion present in the active site of HDAC6. The compound typically features:

  • Zinc-Binding Group: A crucial component that coordinates with the zinc ion, enhancing the inhibitory potency against HDAC6.
  • Hydrophobic Linker: This part of the molecule occupies a hydrophobic tunnel within HDAC6, facilitating strong interactions.
  • Capping Group: Often composed of aromatic rings that engage in π-π interactions with residues within the enzyme's active site, contributing to selectivity and binding strength .

Structural Data

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Molecular Weight: Typically ranges around 400-500 g/mol for potent inhibitors.
Chemical Reactions Analysis

Hdac6-IN-27 undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Deacetylation Reaction: The primary mechanism involves the removal of acetyl groups from lysine residues on substrates like α-tubulin, which alters their function and stability.
  2. Binding Interactions: The inhibitor forms hydrogen bonds with key residues in the active site of HDAC6, stabilizing its binding and preventing substrate access .

These reactions are essential for understanding how Hdac6-IN-27 functions at a molecular level.

Mechanism of Action

The mechanism by which Hdac6-IN-27 exerts its effects involves several steps:

  1. Inhibition of HDAC6 Activity: By binding to the active site, Hdac6-IN-27 prevents HDAC6 from deacetylating its substrates.
  2. Alteration of Protein Acetylation Status: This inhibition leads to an increase in acetylated proteins, which can affect various signaling pathways and cellular processes.
  3. Impact on Protein Stability: The accumulation of acetylated forms of proteins like α-tubulin enhances their stability and function, influencing cellular transport mechanisms .
Physical and Chemical Properties Analysis

Hdac6-IN-27 exhibits several notable physical and chemical properties:

Applications

Hdac6-IN-27 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Due to its role in inhibiting tumor growth and metastasis by modulating protein acetylation levels.
  2. Neurodegenerative Diseases: Potential use in treating diseases like Alzheimer's by promoting the clearance of toxic protein aggregates through enhanced autophagy mechanisms .
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying HDAC6 functions in various biological contexts.
HDAC6 as a Therapeutic Target in Disease Pathogenesis

HDAC6 Structural and Functional Uniqueness in Epigenetic Regulation

Histone deacetylase 6 (HDAC6) is a class IIb deacetylase distinguished by its unique structural features and cytoplasmic predominance. Unlike other HDACs that primarily regulate gene expression via histone deacetylation, HDAC6 primarily targets non-histone substrates involved in cellular motility, protein degradation, and stress response. Its gene, located on chromosome Xp11.23, encodes a 1,215-amino-acid protein featuring two catalytic domains (CD1 and CD2), a nuclear export signal (NES), a SE14 cytoplasmic retention motif, and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP) [4] [6] [9]. This complex architecture enables HDAC6 to integrate epigenetic regulation with cytoplasmic signaling pathways, positioning it as a critical node in cancer and neurodegenerative diseases.

Dual Catalytic Domains (CD1/CD2) and Substrate Specificity Dynamics

HDAC6 is unique among deacetylases for possessing two functional catalytic domains, CD1 and CD2, which exhibit distinct substrate preferences and kinetic properties. Structural studies reveal:

  • CD2 has a broad substrate specificity, efficiently deacetylating C-terminal and internal acetyllysine residues in substrates like α-tubulin (at K40) and Tau [1] [8]. Its catalytic pocket is narrower but deeper than CD1, accommodating bulky residues adjacent to the acetyllysine.
  • CD1 shows constrained substrate selectivity, preferentially hydrolyzing acetyllysine residues near the C-terminus of peptides (e.g., X-K(Ac)-COO⁻). A "gatekeeper" residue (K330 in zebrafish HDAC6; equivalent to human K330) forms a salt bridge with the substrate’s C-terminal carboxylate, restricting access to internal acetyllysines [1] [8]. Mutagenesis (K330L) abolishes this specificity.

Table 1: Substrate Specificity and Catalytic Activity of HDAC6 Domains

DomainPreferred Substrate MotifCatalytic Efficiency (kcat/KM, M⁻¹s⁻¹)Key Structural Determinants
CD1C-terminal acetyllysine (X-K(Ac)-COO⁻)~1,000 (for Ac-AAF-K(Ac)-COO⁻)K330 salt bridge, wider active site cleft
CD2Internal acetyllysine (X-K(Ac)-X/X-K(Ac)-Pro)Up to 10⁴ (for Ac-AAF-K(Ac)-AMC)Narrower pocket, conserved catalytic Tyr/His residues

Kinetic analyses demonstrate CD2 is the primary driver of HDAC6’s deacetylase activity, exhibiting 5–380-fold higher efficiency than CD1 for most substrates [1]. However, both domains are interdependent: CD2 stabilizes CD1 structurally, and tandem domain constructs exhibit enhanced activity compared to isolated domains [1] [6]. Selective inhibition of CD2 (e.g., by Tubastatin A) disrupts tubulin deacetylation, while CD1 inhibition may affect ubiquitin-dependent processes.

Cytoplasmic Localization and Non-Histone Substrate Interactions

HDAC6 resides predominantly in the cytoplasm due to its NES and SE14 motifs, directing its activity toward key non-histone substrates:

  • α-Tubulin: HDAC6 deacetylates K40 of α-tubulin, regulating microtubule stability and motor protein trafficking. Hyperacetylation (via HDAC6 inhibition) suppresses cell motility and metastasis [3] [4] [6].
  • HSP90: Deacetylation by HDAC6 enhances HSP90’s ATPase activity, facilitating the maturation of oncogenic client proteins (e.g., HER2, AKT). Inhibition induces client protein degradation [3] [6].
  • Cortactin: HDAC6 deacetylates K124, promoting cortactin’s binding to F-actin and activation of the Arp2/3 complex. This drives invadopodia formation and cancer cell invasion [4] [6].

Table 2: Major Non-Histone Substrates of HDAC6 and Functional Impacts

SubstrateDeacetylation SiteBiological ConsequenceDisease Link
α-TubulinLysine 40 (K40)Regulates microtubule stability, cell motility, cargo transportCancer metastasis, neurodegeneration
HSP90Multiple lysines (e.g., K294)Activates chaperone function; stabilizes oncoproteinsTumor survival, drug resistance
CortactinLysine 124 (K124)Enhances F-actin binding, Arp2/3 activationCancer invasion, podosome formation
TAK1Tyrosine 178 (Y178)Modulates inflammatory signalingCancer immune evasion
TDP-43Multiple lysinesRegulates stress granule dynamics, aggregationALS pathogenesis

These substrates position HDAC6 as a master regulator of cytoskeletal dynamics, protein homeostasis, and oncogenic signaling. In cancer, HDAC6 overexpression correlates with advanced tumor stage, metastasis, and poor prognosis [3] [4].

Role of ZnF-UBP Domain in Ubiquitination and Aggresome Formation

The C-terminal ZnF-UBP domain (also termed BUZ or PAZ domain) confers HDAC6’s unique role in protein quality control:

  • Ubiquitin Binding: ZnF-UBP recognizes free ubiquitin chains (K48- or K63-linked) with high affinity, allowing HDAC6 to shuttle polyubiquitinated misfolded proteins [6] [9].
  • Aggresome Formation: HDAC6 couples ubiquitinated cargo to dynein motors via its dynein-binding domain (DBD). Microtubule-dependent transport delivers cargo to the perinuclear aggresome, where it is cleared via autophagy [6] [10].
  • Autophagic Flux: HDAC6 deacetylates cortactin to promote F-actin remodeling, facilitating autophagosome-lysosome fusion [4] [6].

Table 3: Functions of the HDAC6 ZnF-UBP Domain

FunctionMechanismPathological Relevance
Ubiquitin SensingBinds K48/K63-polyubiquitin chains via conserved residues (e.g., D1078, F1080)Recruits misfolded proteins (mutant SOD1, Tau) in neurodegeneration
Aggresome AssemblyDynein motor binding transports ubiquitinated cargo to aggresomesCompensatory clearance when proteasome is impaired
Autophagosome MaturationCortactin deacetylation enables actin scission for autolysosome formationNeuroprotection in ALS, Alzheimer’s

In neurodegenerative diseases (e.g., ALS, Alzheimer’s), HDAC6-mediated aggresome formation clears toxic aggregates (TDP-43, SOD1). Conversely, in cancer, this pathway promotes tumor cell survival under proteotoxic stress [6] [10]. Inhibition of ZnF-UBP disrupts aggresome formation, sensitizing cells to proteasome inhibitors [3] [6].

Implications for HDAC6-Targeted Therapeutics

The structural and functional uniqueness of HDAC6 validates its therapeutic targeting. Selective HDAC6 inhibitors (e.g., HDAC6-IN-27) exploit:

  • Catalytic Domain Differences: Inhibitors targeting CD2’s deeper active site or CD1’s unique K330 residue achieve isoform selectivity.
  • Cytoplasmic Focus: Minimizes genotoxic effects associated with nuclear HDAC inhibition.
  • Dual-Pathway Disruption: Simultaneously inhibit deacetylase activity (CD1/CD2) and ubiquitin binding (ZnF-UBP).

Recent advances include HDAC6 degraders (PROTACs) and dual inhibitors (e.g., HDAC6/EGFR), enhancing anticancer efficacy [7]. In neurodegeneration, HDAC6 inhibition restores axonal transport in FUS-ALS models and reduces TDP-43 aggregation [10].

Properties

Product Name

Hdac6-IN-27

IUPAC Name

N-hydroxy-4-[(4-methoxyphenyl)carbamoylamino]benzamide

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

InChI

InChI=1S/C15H15N3O4/c1-22-13-8-6-12(7-9-13)17-15(20)16-11-4-2-10(3-5-11)14(19)18-21/h2-9,21H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

IXUUXMKJAWDHKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.